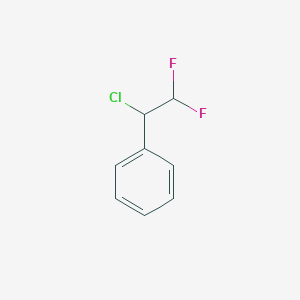
1-(1-Chloro-2,2-difluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloro-2,2-difluoroethyl)benzene, also known as 1,1-dichloro-2,2-difluoroethylbenzene (DCDFEB), is a compound of the halogenated aromatic hydrocarbon family. It is used in a variety of scientific research applications, including organic synthesis and biochemistry. DCDFEB is of particular interest due to its ability to act as a halogenating agent in organic synthesis. Its reactivity is of particular interest due to its ability to undergo a variety of reactions with different types of substrates.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
(Sridhar, Krishna, & Rao, 2000) have described the synthesis of fluorine-containing compounds and their Diels–Alder cycloadditions, highlighting the versatility of fluorinated compounds in organic synthesis. Their work opens up avenues for the application of 1-(1-Chloro-2,2-difluoroethyl)benzene derivatives in constructing complex molecular architectures.
Material Science
In the realm of materials science, (Yu Xin-hai, 2010) synthesized and characterized novel fluorine-containing polyetherimides using a related fluorinated compound. This research indicates potential applications of similar fluorinated benzene derivatives in the development of new polymers with enhanced properties.
Chemical Engineering
The efficient synthesis of fluorinated compounds, such as 1-chloro-2,2-difluoroethylene, from related waste materials shows the importance of fluorinated benzene derivatives in chemical recycling and sustainable chemistry processes. (Wang, Yang, & Xiang, 2013) detailed a method that could be adapted for the recycling or synthesis of this compound derivatives.
Advanced Synthesis Techniques
Microwave-assisted synthesis provides a fast, efficient route to fluorinated benzene derivatives, as demonstrated by (Pan, Wang, & Xiao, 2017) for 1,4-bis(difluoromethyl)benzene. This suggests that similar techniques could be applied to the synthesis of this compound, offering advantages in terms of reaction speed and efficiency.
Direcciones Futuras
Propiedades
IUPAC Name |
(1-chloro-2,2-difluoroethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQOJSXBBLVXQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

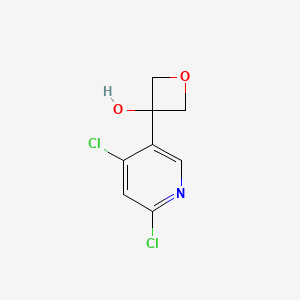


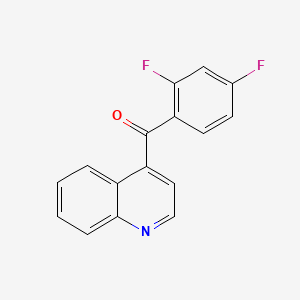



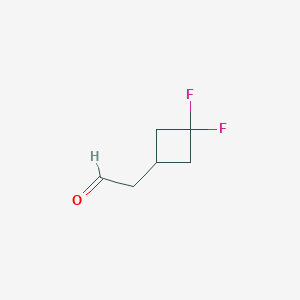


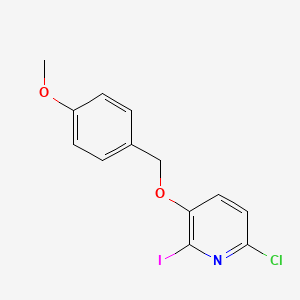
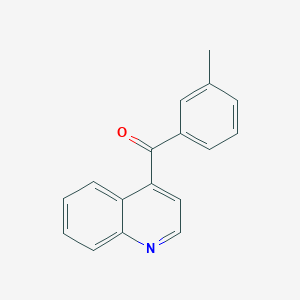

amine dihydrochloride](/img/structure/B1459433.png)